N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino groups and a sulfonamide group attached to a dihydrobenzo[b][1,4]dioxine moiety
Mechanism of Action
- For instance, 2-amino-4,6-dichloropyrimidines (analogous to the compound ) have been found to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells .
- Additionally, 2-amino-4,6-dichloropyrimidine has been investigated for its antiviral properties, inhibiting replication of various viruses .
- The compound’s unique mechanism of action in inhibiting viral particle maturation (as observed in certain viruses) could be promising for antiviral drug development .
- The affected pathways are not well-defined. However, pyrimidine derivatives often participate in essential cellular processes, including nucleic acid synthesis, signal transduction, and enzyme inhibition .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. The dihydrobenzo[b][1,4]dioxine moiety can be synthesized separately and then coupled with the pyrimidine derivative using sulfonamide chemistry. Key reagents and conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. The choice of solvents and reagents would also be optimized to ensure environmental and economic sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or DMF and catalysts such as palladium .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide: Another pyrimidine derivative with different substituents.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine: A pyridine derivative with similar structural features
Uniqueness
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a pyrimidine ring with dimethylamino groups and a sulfonamide group attached to a dihydrobenzo[b][1,4]dioxine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-20(2)15-12(10-17-16(18-15)21(3)4)19-26(22,23)11-5-6-13-14(9-11)25-8-7-24-13/h5-6,9-10,19H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAKLDYWDLJKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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